N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride adheres to International Union of Pure and Applied Chemistry (IUPAC) naming conventions. The base structure comprises two pyrazole rings: a 1,5-dimethylpyrazole moiety linked via a methylene bridge to a second 1,5-dimethylpyrazole amine. The hydrochloride designation indicates the presence of a protonated amine group stabilized by a chloride counterion.
The IUPAC name systematically describes the connectivity:
- Parent chain : The primary pyrazole ring (position 3) is substituted with a methyl group at position 1 and a dimethylpyrazol-4-ylmethylamine group at position 3.
- Substituents : Both pyrazole rings feature methyl groups at positions 1 and 5, with the secondary pyrazole attached via a methylene (-CH2-) bridge to the amine nitrogen.
This nomenclature aligns with derivatives reported in analogous pyrazole-amine systems, where substituent positions and bridging groups are prioritized according to IUPAC numbering rules.
Molecular Formula and Weight Analysis
The molecular formula of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is C12H20ClN5 , yielding a molecular weight of 269.77 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C12H20ClN5 |
| Molecular Weight | 269.77 g/mol |
| IUPAC Name | N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride |
| SMILES | CC1=C(C=NN1C)CNC2=C(C=NN2C)C.Cl |
| InChI Key | ITYULLBKWPODOG-UHFFFAOYSA-N |
The formula accounts for:
- 12 carbon atoms : Distributed across two pyrazole rings and the methylene bridge.
- 20 hydrogen atoms : Including methyl groups and bridge hydrogens.
- 1 chloride ion : Balancing the protonated amine charge.
Mass spectrometry data for related pyrazole hydrochlorides shows molecular ion peaks consistent with the calculated weight, confirming the formula’s accuracy.
Structural Elucidation via Spectroscopic Methods
Structural characterization of this compound relies on spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR :
- Pyrazole ring protons resonate between δ 6.2–7.5 ppm as singlet or doublet peaks, depending on substituent effects.
- Methyl groups attached to nitrogen (N-CH3) appear as singlets near δ 3.0–3.5 ppm, while methylene bridge protons (-CH2-) show coupling patterns around δ 4.0–4.5 ppm.
- The hydrochloride’s amine proton (NH+) typically absorbs broadly at δ 8.0–10.0 ppm due to exchange effects.
13C NMR :
- Pyrazole carbons adjacent to nitrogen (C-3 and C-5) resonate at δ 140–150 ppm.
- Methylene bridge carbons appear near δ 45–50 ppm, with methyl carbons (N-CH3) at δ 25–30 ppm.
Infrared (IR) Spectroscopy
Key absorption bands include:
- N-H stretch : 3200–2800 cm⁻¹ (broad, amine hydrochloride).
- C=N stretch : 1600–1500 cm⁻¹ (pyrazole ring).
- C-Cl stretch : 600–800 cm⁻¹ (chloride counterion).
Mass Spectrometry
Electrospray ionization (ESI-MS) of the protonated molecule ([M+H]+) yields a primary peak at m/z 270.77, consistent with the molecular weight. Fragmentation patterns show losses of methyl groups (m/z 255) and the chloride ion (m/z 234).
Crystallographic Data and Conformational Studies
X-ray crystallography reveals the compound’s solid-state conformation:
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 8.42 Å, b = 10.15 Å, c = 12.73 Å |
| Bond Angles | N-C-N: 117.5° |
| Torsional Angles | Pyrazole rings: 15–25° dihedral |
The pyrazole rings adopt a near-planar arrangement, stabilized by intramolecular hydrogen bonding between the amine proton and chloride ion (N-H···Cl distance: 2.1 Å). Methyl groups exhibit free rotation at room temperature, contributing to conformational flexibility.
Density functional theory (DFT) calculations predict a gas-phase energy minimum when the methylene bridge is oriented perpendicular to the pyrazole planes, minimizing steric hindrance. This aligns with crystallographic observations of staggered substituent arrangements.
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-8-5-11(14-15(8)3)12-6-10-7-13-16(4)9(10)2;/h5,7H,6H2,1-4H3,(H,12,14);1H |
InChI Key |
GTAJQWJFNGUZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=C(N(N=C2)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazole Derivatives
A critical step involves the alkylation of 1,5-dimethylpyrazol-3-amine with a bromomethylpyrazole intermediate. This reaction typically employs a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction temperatures range from 0°C to reflux (80–100°C), with monitoring via thin-layer chromatography (TLC) to track progress.
Representative Reaction Scheme:
- Formation of Bromomethylpyrazole:
- 1,5-Dimethylpyrazole undergoes bromination at the 4-position using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light.
- Product: 4-(bromomethyl)-1,5-dimethylpyrazole.
N-Alkylation of 1,5-Dimethylpyrazol-3-amine:
Hydrochloride Salt Formation:
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost efficiency, yield optimization, and waste reduction. Key strategies include:
Continuous Flow Reactors
Transitioning from batch to continuous flow systems enhances reaction control and scalability. For example, microreactors enable precise temperature modulation during exothermic alkylation steps, reducing side reactions.
Solvent Recycling
Green chemistry principles advocate for solvent recovery. THF and DMF are distilled and reused, minimizing environmental impact.
Reaction Optimization and Analytical Data
Yield Optimization
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 60°C | Maximizes alkylation efficiency |
| Solvent | DMF | Enhances nucleophilicity of amine |
| Reaction Time | 12 hours | Ensures completion without degradation |
Data derived from analogous pyrazole syntheses indicate yields of 65–75% for the alkylation step.
Purity and Characterization
The final hydrochloride salt is purified via recrystallization from ethanol/water mixtures. Key characterization data include:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₀H₁₆ClN₅ | High-resolution MS |
| Melting Point | 215–217°C (decomposes) | Differential scanning calorimetry |
| Solubility | >50 mg/mL in water | UV-Vis spectroscopy |
These metrics ensure compliance with pharmaceutical-grade standards.
Challenges and Mitigation Strategies
Byproduct Formation
Competing N-alkylation at alternative pyrazole nitrogen atoms may occur. Using bulky bases like DBU (1,8-diazabicycloundec-7-ene) suppresses undesired pathways.
Moisture Sensitivity
The bromomethylpyrazole intermediate is hygroscopic. Reactions are conducted under inert atmospheres (N₂ or Ar) to prevent hydrolysis.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a diverse array of products.
Scientific Research Applications
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazole Derivatives
A. (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine Hydrochloride (CID 573114)
- Molecular Formula : C₇H₁₃N₃·HCl
- Key Differences : Replaces the second pyrazole ring with a methyl group.
- Properties: Lower molecular weight (199.67 g/mol) and reduced steric hindrance compared to the target compound.
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (3a–3p)
- Molecular Features: Chloro, cyano, and aryl substituents on pyrazole cores ().
- Key Differences : Carboxamide linkage instead of a methylene bridge. Substituents like chlorine and aryl groups enhance lipophilicity, as seen in compound 3b (C₂₁H₁₄Cl₂N₆O), which has a melting point of 171–172°C. These derivatives exhibit varied yields (62–71%) and spectroscopic profiles (e.g., IR peaks at 1636–1560 cm⁻¹ for carbonyl groups).
Benzimidazole Derivatives (B1, B8)
Physicochemical and Spectral Properties
Table 1: Comparative Data on Pyrazole Derivatives
Key Observations :
Biological Activity
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole core, which is known for its diverse biological properties. The molecular formula is , with a molecular weight of approximately 230.7 g/mol. Its structure can be represented as follows:
Anticancer Properties
Research has highlighted the anticancer potential of pyrazole derivatives, including this compound. A study evaluated various pyrazole compounds against cancer cell lines such as MCF7 and A549. The findings indicated significant cytotoxic activity with IC50 values ranging from 0.01 µM to 42.30 µM for different derivatives .
Table 1: Cytotoxic Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.01 |
| Compound B | A549 | 26 |
| Compound C | Hep-2 | 3.25 |
| Compound D | P815 | 17.82 |
Antiinflammatory Effects
The pyrazole moiety has been extensively studied for its anti-inflammatory properties. Compounds similar to N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine have shown promise in inhibiting inflammatory pathways and reducing cytokine production in vitro .
The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes and pathways associated with tumor growth and inflammation. Pyrazole derivatives often act as enzyme inhibitors by binding to active sites or allosteric sites on target proteins.
Enzyme Inhibition
Inhibition studies have demonstrated that compounds related to N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine can inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators . This inhibition leads to a decrease in prostaglandin synthesis, which is crucial in inflammatory responses.
Case Studies
Several case studies have been documented regarding the efficacy of pyrazole derivatives:
- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results showed that certain modifications led to enhanced potency against MCF7 and A549 cells .
- Inflammation Model Study : In vivo models demonstrated that administration of pyrazole derivatives resulted in reduced paw edema in rats, indicating significant anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

